5-Fluoroisoquinoline-1,3(2H,4H)-dione
Description
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) |
InChI Key |
NVMURLLEKNFYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2F)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinoline-1,3(2H,4H)-dione typically involves the fluorination of isoquinoline derivatives. One common method is the electrophilic fluorination of isoquinoline-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoroisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 5-fluoroisoquinoline-1,3(2H,4H)-dione can be contextualized through comparisons with analogs bearing substituents at distinct positions. Key compounds and their properties are summarized below:
Table 1: Structural and Functional Comparison of Isoquinoline-1,3-dione Derivatives
Physicochemical and Structural Properties
- Crystal Packing : Derivatives like the 4-[(2,4-dimethyloxazol-yl)methyl] compound exhibit intermolecular hydrogen bonding (O–H⋯N, C–H⋯O), influencing solubility and crystallinity . Fluorine’s small size and high electronegativity may alter packing efficiency.
- Conformational Analysis: Piperidine rings in tetrahydroisoquinoline moieties adopt half-boat conformations, with substituents like oxazole/thiazole affecting dihedral angles (e.g., 34.49°–36.00°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
